
Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Potential Applications
Synthesis Techniques : A study by Szakonyi et al. (2002) discusses the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process, resulting in new heterocyclic systems that could serve as a basis for further chemical modifications and potential pharmaceutical applications Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002.
Antimicrobial Agents : Desai, Shihora, and Moradia (2007) explored the synthesis and characterization of new quinazolines as potential antimicrobial agents. This research suggests the potential of quinazoline derivatives for developing new antimicrobial compounds Desai, Shihora, & Moradia, 2007.
CGRP Receptor Inhibition : Cann et al. (2012) describe the development of a potent CGRP receptor antagonist, demonstrating a synthesis approach that could be applied to related quinazoline derivatives for potential therapeutic applications in treating conditions like migraines Cann et al., 2012.
Anticonvulsant and Antimicrobial Activities : Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. This highlights the potential pharmaceutical applications of such derivatives in treating various conditions Rajasekaran, Rajamanickam, & Darlinquine, 2013.
Anticancer Activity : A study on the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives by Gaber et al. (2021) investigates their anticancer effect against breast cancer MCF-7 cell lines, suggesting the potential of such compounds in cancer therapy Gaber et al., 2021.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which are present in the structure of this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have diverse biological and clinical applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetics of similar piperidine derivatives have been studied .
Result of Action
Piperidine derivatives are known to have diverse biological and clinical applications .
Action Environment
The stability and efficacy of similar piperidine derivatives can be influenced by various environmental factors .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with 3-(1-benzylpiperidin-4-yl)propanoic acid followed by cyclization and thionation to form the final product.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid", "3-(1-benzylpiperidin-4-yl)propanoic acid", "methyl iodide", "potassium carbonate", "thiourea", "acetic anhydride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is reacted with 3-(1-benzylpiperidin-4-yl)propanoic acid in the presence of triethylamine and acetic anhydride to form the intermediate 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.", "Step 2: The intermediate from step 1 is cyclized by treatment with potassium carbonate in ethanol to form the intermediate 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2,3,4,5-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: The intermediate from step 2 is thionated by treatment with thiourea and methyl iodide in dichloromethane to form the final product, methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS RN |
946241-31-2 |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
methyl 3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-33-24(32)18-7-8-20-21(15-18)27-25(34)29(23(20)31)14-11-22(30)26-19-9-12-28(13-10-19)16-17-5-3-2-4-6-17/h2-8,15,19H,9-14,16H2,1H3,(H,26,30)(H,27,34) |
InChI Key |
SQNCBCUZQIBWND-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2919043.png)

![2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2919046.png)
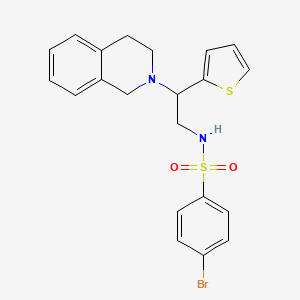
![3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2919052.png)
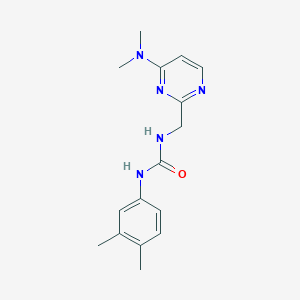
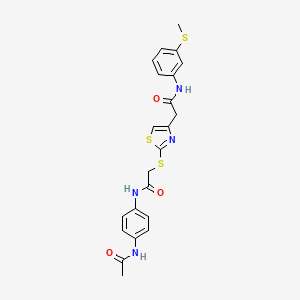
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B2919055.png)
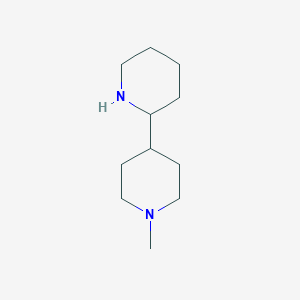
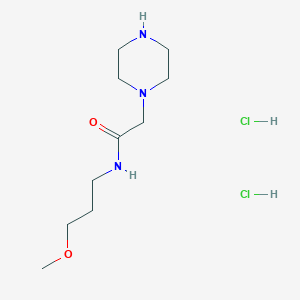
![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)
![2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2919065.png)
![N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2919066.png)